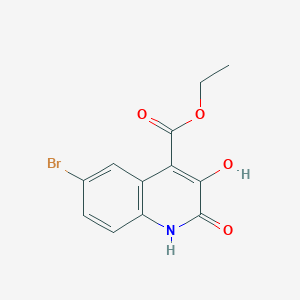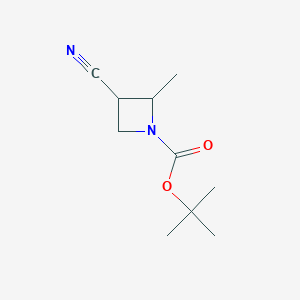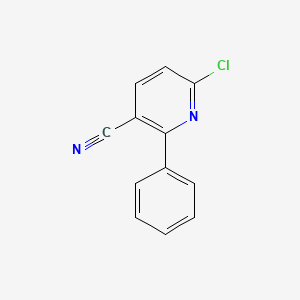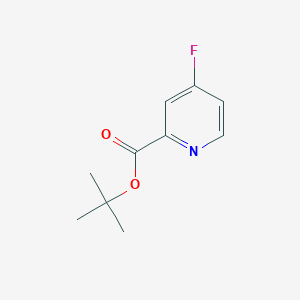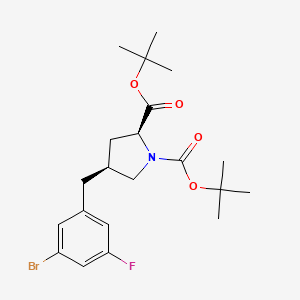![molecular formula C9H14N2O B13002078 (S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13002078.png)
(S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one typically involves multi-step organic reactions. One common approach starts with the construction of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the cyclopropane ring through cyclization reactions. Key steps often include:
Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through intramolecular cyclization of amino esters or reductive cyclization of amino keto esters.
Cyclopropanation: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scalable methods would involve optimizing the reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the pyrrolo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar pyrrolo structure and are studied for their necroptosis inhibitory activity.
2-Sulfonated 9H-pyrrolo[1,2-a]indoles: These compounds also feature a pyrrolo core and are synthesized via radical addition/cyclization reactions.
Uniqueness
(S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolo-based compounds and contributes to its potential as a versatile bioactive molecule.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(8aS)-spiro[1,2,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-6,1'-cyclopropane]-3-one |
InChI |
InChI=1S/C9H14N2O/c12-8-6-11-7(5-10-8)1-2-9(11)3-4-9/h7H,1-6H2,(H,10,12)/t7-/m0/s1 |
InChI Key |
XFZRNULYUJCQOF-ZETCQYMHSA-N |
Isomeric SMILES |
C1CC2(CC2)N3[C@@H]1CNC(=O)C3 |
Canonical SMILES |
C1CC2(CC2)N3C1CNC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)
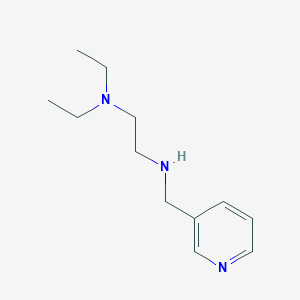

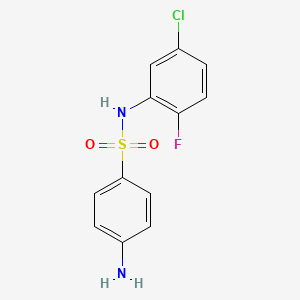
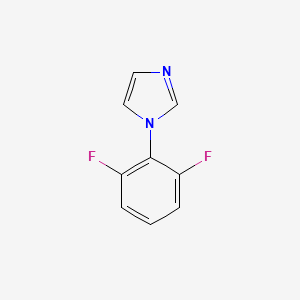
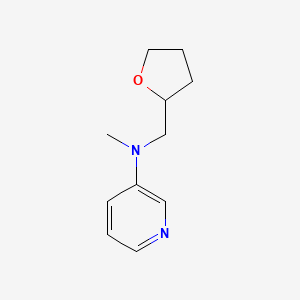
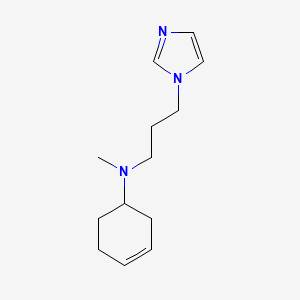
![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
